2-azido-5-bromobenzonitrile
Description
Properties
CAS No. |
1262111-13-6 |
|---|---|
Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 2 Azido 5 Bromobenzonitrile Derivatives
Cycloaddition Reactions Involving Azide (B81097) and Nitrile Functionalities
Cycloaddition reactions are a cornerstone of the reactivity of 2-azido-5-bromobenzonitrile, enabling the construction of five-membered aromatic rings—triazoles and tetrazoles—which are significant pharmacophores in medicinal chemistry.
The azide group of this compound readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". wikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org The reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov
The mechanism is not a concerted 1,3-dipolar cycloaddition but a stepwise process involving copper(I) acetylide intermediates. wikipedia.orgnih.gov The process typically begins with the in situ reduction of a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species. wikipedia.org The Cu(I) catalyst then coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper acetylide. wikipedia.org The azide then reacts with this copper acetylide intermediate, proceeding through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the catalyst. wikipedia.orgresearchgate.net
This reaction allows the this compound core to be "clicked" onto a vast array of alkyne-containing molecules, from simple organic fragments to complex biomolecules. nih.gov
Table 1: Representative CuAAC Reaction
| Reactant A | Reactant B | Catalyst System | Product |
|---|
The synthesis of tetrazoles from nitriles and an azide source is a well-established method for creating this important heterocyclic motif, which is often considered a bioisostere of a carboxylic acid. youtube.com This transformation can be achieved via a [3+2] cycloaddition reaction between the nitrile group of this compound and an azide salt, such as sodium azide (NaN₃). researchgate.netnih.gov
The reaction is typically performed at elevated temperatures and is often catalyzed by Lewis acids (e.g., zinc salts) or Brønsted acids (e.g., ammonium (B1175870) chloride), which activate the nitrile group towards nucleophilic attack. youtube.comorganic-chemistry.org The mechanism is generally considered a stepwise process that begins with the coordination of the catalyst to the nitrile nitrogen. youtube.com This activation enhances the electrophilicity of the nitrile carbon, which is then attacked by the azide anion. youtube.comnih.gov The resulting intermediate subsequently undergoes intramolecular cyclization to form the tetrazole ring. nih.govcapes.gov.br The presence of electron-withdrawing groups on the benzonitrile (B105546), such as the bromine atom and the azide group in the target molecule, is known to facilitate the reaction by increasing the electrophilicity of the nitrile carbon. nih.govcapes.gov.br
Table 2: General Reaction for Tetrazole Synthesis
| Reactant | Reagent | Catalyst/Conditions | Product |
|---|
Transformations of the Azide Moiety
The azide functional group is a high-energy moiety that serves as a precursor to amines and imines through various classical and modern synthetic protocols.
The Staudinger reaction provides a mild and efficient method for the reduction of the azide in this compound to the corresponding primary amine. organicchemistrytutor.comorganic-chemistry.org This two-step process avoids the harsh conditions of some hydrogenation methods that might affect other functional groups like the nitrile. organicchemistrytutor.com
The reaction mechanism begins with the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen of the azide. organicchemistrytutor.comwikipedia.org This addition leads to the formation of a phosphazide (B1677712) intermediate, which rapidly loses dinitrogen gas (N₂) to form a stable iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.org In the second step, this intermediate is hydrolyzed upon aqueous workup to yield the primary amine (2-amino-5-bromobenzonitrile) and a phosphine oxide byproduct (e.g., triphenylphosphine oxide), the formation of which is a strong thermodynamic driving force for the reaction. wikipedia.orgyoutube.com
Alternatively, the iminophosphorane intermediate can be intercepted before hydrolysis in what is known as the Aza-Wittig reaction. wikipedia.orgchem-station.com This protocol involves reacting the iminophosphorane with an electrophile, most commonly an aldehyde or ketone. youtube.comchem-station.com The reaction proceeds analogously to the standard Wittig reaction, forming an imine and the same phosphine oxide byproduct. wikipedia.org This pathway allows for the direct conversion of the azide into a C=N double bond, providing a route to various nitrogen-containing heterocycles and other complex molecules. wikipedia.orgyoutube.com
Table 3: Reaction Pathways of the Azide Moiety via Staudinger and Aza-Wittig Reactions
| Pathway | Reagent 1 | Intermediate | Reagent 2 | Final Product |
|---|---|---|---|---|
| Staudinger Reduction | Triphenylphosphine (PPh₃) | Iminophosphorane | Water (H₂O) | 2-Amino-5-bromobenzonitrile (B185297) |
| Aza-Wittig Reaction | Triphenylphosphine (PPh₃) | Iminophosphorane | Aldehyde/Ketone (R₂C=O) | N-(4-Bromo-2-cyanophenyl)imine |
Photocatalysis represents a modern and green approach to chemical transformations. While specific studies on the photocatalytic reduction of this compound are not prevalent, the principles can be inferred from related systems. For instance, the photocatalytic reduction of the benzonitrile functional group to benzylamine (B48309) has been successfully demonstrated using palladium-loaded titanium(IV) oxide (Pd/TiO₂) as a photocatalyst. rsc.org
In such a system, UV irradiation of the semiconductor photocatalyst (TiO₂) excites an electron from its valence band to the conduction band, creating an electron-hole pair. The photogenerated electron can then be transferred to the substrate. In the documented reduction of benzonitrile, the palladium co-catalyst plays a crucial role in facilitating the reduction process, which occurs in the presence of a hole scavenger like oxalic acid. rsc.org This suggests that similar photocatalytic systems could potentially be developed for the selective reduction of the azide moiety in this compound to an amine, offering an alternative to traditional chemical reductants under mild, ambient conditions.
Reactivity of the Benzonitrile Group in Heterocyclic Annulations
The benzonitrile group, particularly when activated by ortho and para substituents, can participate in annulation reactions to construct fused heterocyclic systems. These reactions typically involve the condensation of the nitrile with a binucleophilic partner, leading to the formation of a new ring fused to the original benzene (B151609) ring.
A relevant example is the base-catalyzed condensation of 2-azidobenzaldehyde (B97285) with active methylene (B1212753) compounds like malononitrile (B47326) or benzoylacetonitrile (B15868) to yield quinoline (B57606) derivatives. tubitak.gov.trmdpi.com In a similar fashion, the nitrile group of this compound can act as an electrophile in reactions with carbanions generated from active methylene compounds. The initial condensation is followed by an intramolecular cyclization onto the benzene ring, leading to the formation of a fused nitrogen-containing heterocycle, such as a substituted quinoline. The specific outcome depends on the reaction partner and conditions, but this pathway highlights the utility of the benzonitrile group in building polycyclic scaffolds.
Table 4: General Scheme for Heterocyclic Annulation
| Reactant A | Reactant B (Active Methylene Compound) | Conditions | Product Class |
|---|
Reactivity of the Bromine Substituent in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound is expected to be a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides is well-documented, and by analogy, this compound would be a viable substrate for reactions such as the Suzuki, Heck, and Sonogashira couplings.
General Mechanistic Consideration:
The catalytic cycle for these cross-coupling reactions typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.
Transmetalation (for Suzuki and Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki, an alkyne in Sonogashira, or an alkene in Heck) coordinates to the palladium center and subsequently transfers its organic group or inserts into the palladium-carbon bond.
Reductive Elimination: The newly formed carbon-carbon bond is created as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Hypothetical Reactivity in Specific Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. dntb.gov.ua This would replace the bromine atom with the organic group from the boronic acid, offering a route to a wide range of substituted 2-azidobenzonitrile (B1276813) derivatives. The choice of catalyst, ligand, base, and solvent would be crucial for optimizing the reaction.
Heck Reaction: The Heck reaction would couple this compound with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the bromine position, typically yielding a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction is usually carried out in the presence of a palladium catalyst and a base.
Sonogashira Coupling: In a Sonogashira reaction, this compound would be coupled with a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base, resulting in the formation of an aryl-alkyne.
Without specific experimental data for this compound, a data table cannot be generated. A hypothetical example of a Suzuki coupling is presented below to illustrate the expected transformation.
Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 2-azido-5-phenylbenzonitrile |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 2-azido-5-(4-methoxyphenyl)benzonitrile |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 2-azido-5-(thiophen-2-yl)benzonitrile |
Note: This table is illustrative and based on general conditions for Suzuki reactions with aryl bromides. Actual results would require experimental verification.
Cascade and Multicomponent Reactions Employing this compound as a Reactive Core
The unique combination of an azide, a nitrile, and a reactive aryl bromide handle makes this compound a potentially valuable building block for cascade and multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single synthetic operation, which is highly desirable for efficiency and atom economy.
Potential Cascade Pathways:
A plausible cascade sequence could be initiated by a cross-coupling reaction at the bromine position, followed by an intramolecular reaction involving the azide group. For example:
Sonogashira Coupling/Intramolecular Cyclization: A Sonogashira coupling with a suitable terminal alkyne could introduce a side chain. Subsequent thermal or metal-catalyzed decomposition of the azide group would generate a highly reactive nitrene intermediate. This nitrene could then be trapped intramolecularly by the newly introduced alkyne, leading to the formation of various nitrogen-containing heterocyclic systems.
Heck Coupling/Intramolecular [3+2] Cycloaddition: A Heck reaction could introduce an alkene moiety. The azide can then undergo a [3+2] cycloaddition reaction with the alkene, either thermally or photochemically, to construct fused ring systems.
Potential Multicomponent Reactions:
In a multicomponent reaction, this compound could react with two or more other reactants in a one-pot fashion. For instance, a reaction involving an alkyne and another component could first engage in a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) to form a triazole, with the bromine atom remaining available for a subsequent in-situ cross-coupling reaction.
Given the lack of specific literature examples for this compound, a data table for this section cannot be provided. The design and execution of such cascade or multicomponent reactions would represent a novel area of research.
Spectroscopic and Structural Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
For 2-amino-5-bromobenzonitrile (B185297), the proton NMR (¹H NMR) spectrum shows distinct signals that correspond to the protons on the aromatic ring. chemicalbook.com The chemical shifts (δ) are reported as follows: a doublet at 7.61 ppm (J = 2.5 Hz), a doublet of doublets at 7.43 ppm (J = 9, 2.5 Hz), and a doublet at 6.75 ppm (J = 9 Hz). chemicalbook.com A broad singlet at 6.28 ppm is attributed to the two protons of the amino group (-NH₂). chemicalbook.com
Upon conversion of the amino group to an azide (B81097) group to form 2-azido-5-bromobenzonitrile, changes in the chemical shifts of the aromatic protons are anticipated due to the different electronic effects of the azide functionality compared to the amino group. The deshielding or shielding effects would lead to a shift in the resonance frequencies of the neighboring protons.
Similarly, Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. While specific ¹³C NMR data for this compound is scarce, analysis of related structures such as 2-bromobenzonitrile (B47965) can offer clues. chemicalbook.com The study of various substituted aryl azides indicates that the carbon atom attached to the azide group, as well as the ortho, meta, and para carbons, will exhibit characteristic chemical shifts. rsc.org
Table 1: ¹H NMR Data for 2-amino-5-bromobenzonitrile chemicalbook.com
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.61 | d | 2.5 | Aromatic CH |
| 7.43 | dd | 9, 2.5 | Aromatic CH |
| 6.75 | d | 9 | Aromatic CH |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The molecular weight of this compound (C₇H₃BrN₄) is 222.96 g/mol .
While a specific mass spectrum for this compound was not found, the mass spectra of related aryl azides have been studied. researchgate.net A general fragmentation pattern for aryl azides involves the initial loss of a nitrogen molecule (N₂) to form a nitrene intermediate. researchgate.net This is a characteristic fragmentation that would be expected for this compound. Subsequent fragmentation would likely involve the loss of HCN from the benzonitrile (B105546) moiety and potentially the bromine atom. The mass spectrum of 2-bromobenzonitrile shows a molecular ion peak and fragmentation corresponding to the loss of bromine and the cyano group. nist.gov
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [C₇H₃BrN₄]⁺ | 222 | 224 | Molecular Ion |
| [C₇H₃BrN]⁺ | 194 | 196 | Loss of N₂ |
| [C₆H₃Br]⁺ | 154 | 156 | Loss of N₂ and HCN |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, two key functional groups are expected to show characteristic absorption bands: the azide (-N₃) group and the nitrile (-C≡N) group. The azide group typically exhibits a strong, sharp absorption band in the region of 2100-2160 cm⁻¹. The nitrile group shows a medium-intensity, sharp absorption band around 2220-2260 cm⁻¹.
While a specific IR spectrum for this compound is not available, the IR spectrum of the related compound 2-amino-5-bromobenzonitrile has been reported. nih.gov This spectrum would show characteristic bands for the amino group (N-H stretching) and the nitrile group. The conversion to the azide would result in the disappearance of the N-H stretching bands and the appearance of the strong azide band.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
No crystal structure for this compound has been reported in the searched literature. To obtain such data, the compound would need to be synthesized and crystallized to produce a single crystal of suitable quality for X-ray diffraction analysis. The resulting data would provide invaluable information on the planarity of the aromatic ring, the geometry of the azide and nitrile groups, and the intermolecular interactions in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For a new compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should agree with the calculated theoretical values, typically within a margin of ±0.4%. nih.govresearchgate.netcardiff.ac.uk
The molecular formula of this compound is C₇H₃BrN₄. The theoretical elemental composition can be calculated as follows:
Table 4: Theoretical Elemental Composition of this compound (C₇H₃BrN₄)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 37.71 |
| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.36 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 35.83 |
| Nitrogen (N) | 14.01 | 4 | 56.04 | 25.12 |
| Total | | | 223.04 | 100.00 |
Experimental elemental analysis would be required to confirm these theoretical percentages and thus verify the empirical and molecular formula of a synthesized sample of this compound.
Theoretical and Computational Chemistry Studies of 2 Azido 5 Bromobenzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like 2-azido-5-bromobenzonitrile, DFT calculations would typically be employed to determine its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the molecule's stability, charge distribution, and potential sites for electrophilic and nucleophilic attack, thereby predicting its reactivity.
Mechanistic Probing Through Computational Simulations
Computational simulations are instrumental in elucidating reaction mechanisms at a molecular level. For this compound, which contains a reactive azide (B81097) group, computational studies could explore its thermal or photochemical decomposition to form a nitrene intermediate. Such simulations would map out the potential energy surface of the reaction, identifying key intermediates and transition states involved in processes like cyclization or insertion reactions.
Analysis of Reaction Energetics and Transition State Structures
A critical aspect of computational chemistry is the analysis of reaction energetics. This involves calculating the activation energies and reaction enthalpies for proposed mechanistic pathways. For this compound, this would involve locating the transition state structures for reactions such as the Curtius rearrangement or cycloaddition reactions. The thermodynamic and kinetic parameters obtained from these calculations are crucial for understanding the feasibility and selectivity of different reaction pathways.
Spectroscopic Data Interpretation and Prediction through Computational Methods
Computational methods are also valuable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be performed. By comparing the computed spectra with experimental data, a more accurate assignment of spectral features can be achieved, aiding in the structural characterization of the compound and its reaction products.
Applications of 2 Azido 5 Bromobenzonitrile As a Versatile Synthetic Building Block
Construction of Novel Nitrogen-Containing Heterocycles
The unique arrangement of reactive groups on the 2-azido-5-bromobenzonitrile scaffold makes it an ideal precursor for synthesizing a variety of heterocyclic systems. The azide (B81097) and nitrile functionalities, in particular, are primed for participation in cyclization reactions to form five- and six-membered rings.
Triazole Frameworks
The azide group is a key functional handle for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". researchgate.netlibretexts.org This reaction involves the [3+2] cycloaddition of an azide with an alkyne. The reaction can be conducted under thermal conditions, but it is most famously catalyzed by copper(I) salts (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), which provides exclusively the 1,4-disubstituted triazole regioisomer with high efficiency and under mild, often aqueous, conditions. nih.govyoutube.comyoutube.com
The azido (B1232118) group in this compound is well-suited to participate in these cycloaddition reactions. By reacting it with a terminal alkyne in the presence of a suitable catalyst, the triazole ring can be readily installed.
Table 1: Key Features of Azide-Alkyne Cycloaddition for Triazole Synthesis
| Feature | Description | Relevant Catalyst |
| Reaction Type | Huisgen 1,3-Dipolar Cycloaddition | Thermal, Copper(I), Ruthenium |
| Reactants | Azide + Alkyne | - |
| Product | 1,2,3-Triazole | - |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers (thermal) | - |
| Selective for 1,4-isomer | Copper(I) | |
| Selective for 1,5-isomer | Ruthenium |
This methodology's reliability and broad substrate scope make it a powerful tool for linking the this compound core to other molecular fragments, paving the way for the creation of novel and complex chemical entities. nih.govfrontiersin.org
Tetrazole Architectures
The nitrile group (-C≡N) of this compound provides a direct route to the formation of tetrazole rings. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, often improving the metabolic stability and pharmacokinetic properties of drug candidates. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide (NaN₃). beilstein-journals.org
This reaction can be catalyzed by various Lewis or Brønsted acids. The process involves the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide anion, followed by cyclization to form the stable, aromatic tetrazole ring. The reaction of this compound with sodium azide would yield 5-(2-azido-5-bromophenyl)-1H-tetrazole, a molecule featuring two distinct heterocyclic rings.
Table 2: Common Conditions for Nitrile to Tetrazole Conversion
| Catalyst/Reagent | Solvent | Key Advantage |
| Zinc Bromide (ZnBr₂) | Water | Broad substrate scope, effective catalysis. nih.gov |
| Ammonium (B1175870) Chloride (NH₄Cl) | DMF | Common and effective Brønsted acid promoter. |
| Various Nanoparticles (e.g., ZnO) | Ethanol/Water | Green chemistry approach, catalyst recyclability. |
| Cuttlebone | DMSO | Natural, green, and efficient catalyst. elsevierpure.com |
Benzotriazine and Aryltriazene Derivatives
Research has demonstrated that 2-azidobenzonitriles, including derivatives like this compound, can be used to construct more complex fused heterocyclic systems such as benzotriazines and aryltriazenes. The treatment of 2-azidobenzonitriles with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) leads to the formation of 3-substituted 3,4-dihydro-4-imino-1,2,3-benzotriazine derivatives. nih.gov
In this reaction, the organometallic reagent adds to the nitrile group, and the resulting intermediate undergoes a cyclization involving the ortho-azido group. In some instances, these reaction conditions can also lead to the formation of aryltriazene products. nih.gov The synthesis of the 1,2,3-benzotriazine (B1250035) core is significant as this scaffold is found in various biologically active compounds. nih.gov
Role in the Synthesis of Complex Organic Scaffolds
The true synthetic power of this compound lies in its capacity to serve as a foundational building block for the assembly of complex organic scaffolds through multi-step synthetic sequences. libretexts.orgyoutube.com The three distinct functional groups can be manipulated in a controlled, stepwise manner, allowing chemists to build molecular complexity deliberately.
For instance, a synthetic strategy could involve:
Click Reaction: The azide group can be used first to introduce a specific molecular fragment via a CuAAC reaction with an alkyne. nih.gov
Nitrile Conversion: The nitrile group can then be converted into a tetrazole ring using sodium azide, adding another heterocyclic component.
Cross-Coupling: The bromo substituent can be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling) to form new carbon-carbon or carbon-heteroatom bonds, attaching larger and more complex moieties to the aromatic core.
This ability to perform sequential and chemoselective reactions makes this compound a valuable precursor for creating libraries of diverse compounds for drug discovery and materials science. The development of tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, further streamlines the synthesis of complex molecules from such versatile starting materials. ekb.eg The strategic use of such building blocks is a key principle in modern organic synthesis, enabling the efficient construction of novel and potentially bioactive molecules.
Future Research Directions and Unexplored Reactivity of 2 Azido 5 Bromobenzonitrile
Emerging Catalytic Systems for Selective Transformations
The development of new catalytic systems is crucial for selectively targeting the functional groups of 2-azido-5-bromobenzonitrile. Bioorthogonal catalysis, which employs catalysts that can operate in complex biological environments, offers a particularly exciting frontier. nih.gov Transition metal catalysts, traditionally used for a variety of coupling and cleavage reactions, are being redesigned within innovative scaffolds to enhance their activity and selectivity. nih.gov
Future work could focus on applying these advanced catalytic systems to this compound. For instance, palladium-based catalysts, known for their efficacy in Suzuki-Miyaura coupling, could be used to selectively transform the bromo group. nih.gov Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, could be further optimized for this substrate. nih.gov The table below outlines potential catalytic systems and their application to this compound.
Table 1: Potential Catalytic Systems for this compound
| Catalytic System | Target Functional Group | Potential Transformation | Research Goal |
| Palladium-based catalysts | Bromo | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck cross-coupling reactions | Introduction of diverse substituents at the 5-position. |
| Copper(I) catalysts | Azido (B1232118) | Azide-Alkyne Cycloaddition (Click Chemistry) | Synthesis of 1,2,3-triazole derivatives. |
| Rhodium or Ruthenium catalysts | Azido/Nitrile | Denitrogenative annulation or cycloaddition | Formation of novel heterocyclic ring systems. |
| Nickel catalysts | Nitrile | Hydrolysis or reduction | Selective conversion of the nitrile group to an amide or amine. |
| Photocatalysts (e.g., Iridium, Ruthenium complexes) | Azido | Nitrene generation and subsequent C-H insertion or amination | Formation of complex nitrogen-containing scaffolds. |
The use of polymer scaffolds or nanocarriers for these catalysts could create favorable microenvironments for reactions, potentially leading to enhanced efficiency and novel reactivity. nih.gov
Investigation of Novel Reaction Pathways and Stereochemical Control
Beyond established transformations, this compound is a candidate for the discovery of new reaction pathways. The azide (B81097) group, for example, is not only a partner in click reactions but also a precursor to highly reactive nitrenes upon thermal or photochemical activation. The resulting nitrene could undergo a variety of intramolecular reactions, such as cyclization onto the nitrile group or insertion into a C-H bond of a neighboring substituent, to create novel heterocyclic structures.
Furthermore, the synthesis of diverse azido-benzene derivatives has demonstrated that functional groups on the ring can be efficiently transformed while leaving the azido groups intact. elsevierpure.com This principle can be applied to this compound to develop a library of derivatives by modifying the bromo and nitrile groups prior to utilizing the azide. elsevierpure.com For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which could then participate in amide bond formation, all while preserving the azide for a subsequent click reaction.
A significant challenge and opportunity lie in achieving stereochemical control in reactions involving this compound. When this compound is used to build more complex, three-dimensional molecules, controlling the spatial arrangement of atoms is critical. Future research could explore the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of reactions, such as the cycloaddition of the azide group or additions to the nitrile group.
Table 2: Hypothetical Novel Reaction Pathways for this compound
| Reaction Type | Reagents and Conditions | Potential Product | Significance |
| Intramolecular Cyclization | Heat or UV light | Benzofuroxan or other heterocyclic systems | Access to novel scaffolds for medicinal chemistry. |
| Tandem Reaction | 1. Alkyne, Cu(I) catalyst; 2. Organoboron reagent, Pd catalyst | Triazolyl-biaryl compound | Rapid construction of complex molecules from a single starting material. |
| Reductive Cyclization | Reducing agent (e.g., PPh₃, H₂) | Aminobenzimidazole derivatives | Synthesis of biologically relevant heterocycles. |
| Nitrene-mediated C-H Functionalization | Rhodium catalyst, diazo compound | Complex polycyclic aromatic compounds | Efficient construction of intricate molecular architectures. |
Integration into Automated and High-Throughput Synthesis Platforms
The progression of drug discovery and materials science increasingly relies on the rapid synthesis and screening of large numbers of compounds. researchgate.netchemrxiv.org Automated and high-throughput synthesis platforms are central to this effort, and this compound is an ideal building block for such systems. nih.govchemrxiv.org Its distinct functional handles allow for its sequential or orthogonal functionalization in an automated fashion to generate large chemical libraries. researchgate.net
For example, a robotic platform could perform a Suzuki coupling at the bromo position in one reaction vessel, followed by a copper-catalyzed click reaction with a library of alkynes at the azido position in a subsequent step. This automated, iterative cross-coupling approach can significantly reduce the time required for each reaction cycle. chemrxiv.org
Miniaturized synthesis technologies, such as those using microdroplets, can perform reactions on a picomole scale, drastically reducing waste and allowing for the rapid generation of thousands of unique products. nih.govnih.gov An array of derivatives of this compound could be synthesized "on-the-fly" and immediately screened for biological activity, accelerating the discovery process. nih.gov Furthermore, the development of computational platforms for synthesis planning can automatically identify viable synthetic routes for target molecules, making the high-throughput synthesis of derivatives of this compound more efficient and predictable. chemrxiv.orgchemrxiv.org
Table 3: Comparison of High-Throughput Synthesis Platforms
| Platform Technology | Principle | Application to this compound | Key Advantages |
| Flow Chemistry | Reagents are continuously pumped through reactors. | Sequential modification of functional groups in a continuous stream. | Precise control over reaction conditions, enhanced safety, easy scalability. beilstein-journals.org |
| Microdroplet Synthesis (e.g., DESI) | Reactions occur in picoliter to nanoliter droplets. | Rapid, parallel synthesis of a large library of derivatives. nih.gov | Massive reduction in reagent consumption and waste, high speed. nih.govnih.gov |
| Automated Robotic Synthesizers | Robotic arms perform liquid handling and reaction workups. | Iterative functionalization to build complex molecules. chemrxiv.org | High precision, reproducibility, and potential for 24/7 operation. chemrxiv.org |
| AI-Assisted Synthesis Planning | Algorithms predict optimal synthetic routes. | In silico design of derivative libraries and reaction conditions. chemrxiv.orgchemrxiv.org | Accelerates route design, identifies novel pathways, reduces experimental failures. chemrxiv.orgchemrxiv.org |
The integration of this compound into these advanced synthetic workflows will undoubtedly catalyze the discovery of new functional molecules for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-azido-5-bromobenzonitrile, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves bromination and azide substitution. For bromination, agents like N-bromosuccinimide (NBS) or bromine are used under controlled conditions (e.g., inert atmosphere, solvent choice). Evidence from similar compounds, such as 5-bromo-2-chlorobenzonitrile, suggests bromination of a precursor (e.g., 2-azidobenzonitrile) with NBS in dichloromethane at 0–5°C achieves regioselectivity . Optimization includes adjusting stoichiometry (1.1–1.3 eq Br₂ equivalents) and reaction time (4–8 hrs) to minimize side products. Post-reaction purification via column chromatography (hexane/ethyl acetate) ensures ≥95% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C NMR spectra with PubChem data for related bromobenzonitriles (e.g., 2-bromo-5-fluorobenzonitrile) to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]⁺ at m/z 241.93 for C₇H₄BrN₄) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
Q. What safety protocols are critical when handling azide-containing compounds like this compound?
- Methodology :
- Storage : Keep in airtight containers at –20°C to prevent azide decomposition .
- Handling : Use explosion-proof fume hoods due to potential shock sensitivity. Avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive azide salts .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, N₃) influence the reactivity of this compound in click chemistry applications?
- Methodology : The electron-withdrawing bromo and azide groups activate the benzonitrile core for nucleophilic substitution or cycloaddition. Computational studies (DFT) can predict reaction sites by analyzing charge distribution. Compare with analogs like 4-bromo-2,3-difluorobenzonitrile to assess substituent effects on reaction rates . Experimental validation via kinetic studies (e.g., CuAAC reactions with alkynes) quantifies rate constants .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodology :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational isomerism) in azide-containing compounds .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹³C couplings .
- X-ray Crystallography : Provides definitive structural confirmation, especially if tautomerism or crystallographic disorder is suspected .
Q. What strategies improve the yield of this compound in scaled-up syntheses?
- Methodology :
- Flow Chemistry : Continuous flow reactors enhance heat dissipation and reduce side reactions during exothermic bromination .
- Catalyst Screening : Test transition-metal catalysts (e.g., FeCl₃) to accelerate azide substitution while minimizing decomposition .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity) using response surface methodology .
Q. How does the azide group impact the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and IR (loss of azide peak at ~2100 cm⁻¹) .
- pH-Dependent Studies : Dissolve in buffered solutions (pH 2–12) and track decomposition kinetics. Azides are prone to hydrolysis under acidic conditions, forming amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
